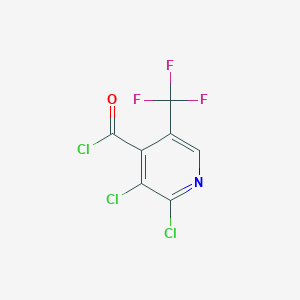

2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride. This nomenclature precisely describes the compound's structural framework, indicating the presence of a pyridine ring system with specific substitution patterns that define its chemical behavior and reactivity profile. The structural representation reveals a six-membered aromatic heterocycle containing nitrogen at the 1-position, with chlorine atoms occupying the 2- and 3-positions relative to the nitrogen atom.

The carbonyl chloride functional group is positioned at the 4-position of the pyridine ring, creating the characteristic isonicotinoyl chloride structural motif that imparts significant electrophilic reactivity to the molecule. The trifluoromethyl substituent at the 5-position contributes substantial electron-withdrawing effects, influencing both the electronic properties and chemical stability of the overall molecular structure. Advanced computational modeling demonstrates that the trifluoromethyl group's positioning creates significant steric and electronic interactions with neighboring substituents, resulting in a unique three-dimensional molecular geometry that affects the compound's reactivity patterns.

The International Chemical Identifier representation provides additional structural detail through the InChI code: InChI=1S/C7HCl3F3NO/c8-4-3(6(10)15)2(7(11,12)13)1-14-5(4)9/h1H. This standardized representation enables precise digital identification and database searching across multiple chemical information systems. The corresponding InChI Key, JQEXRQYVEPQNBH-UHFFFAOYSA-N, serves as a unique molecular fingerprint for computational chemistry applications and database management systems.

CAS Registry Numbers and Alternative Identifiers

International regulatory frameworks utilize these multiple identifier systems to ensure accurate tracking and documentation of this compound across different geographical regions and regulatory jurisdictions. The standardized identification system facilitates international trade, regulatory compliance, and scientific collaboration by providing universally recognized reference points for this specific molecular entity.

Molecular Formula and Weight Analysis

The molecular formula for this compound is definitively established as C₇HCl₃F₃NO, representing a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. This formula indicates the presence of seven carbon atoms forming the pyridine ring system and associated substituents, with a single hydrogen atom providing the minimal hydrogenation necessary for structural integrity. The three chlorine atoms contribute significantly to the compound's molecular mass and chemical properties, while the three fluorine atoms within the trifluoromethyl group provide distinctive electronic characteristics.

Detailed molecular weight analysis reveals a precise molecular mass of 278.44 grams per mole, calculated from the sum of individual atomic contributions according to current atomic weight standards. Computational analysis demonstrates the specific mass contributions of each element within the molecular structure, providing insight into the compound's physical and chemical behavior patterns.

| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 7 | 12.011 | 84.077 | 30.20 |

| Hydrogen | 1 | 1.008 | 1.008 | 0.36 |

| Chlorine | 3 | 35.453 | 106.359 | 38.20 |

| Fluorine | 3 | 18.998 | 56.994 | 20.47 |

| Nitrogen | 1 | 14.007 | 14.007 | 5.03 |

| Oxygen | 1 | 15.999 | 15.999 | 5.75 |

This elemental composition analysis reveals that chlorine atoms represent the largest mass contribution at 38.20% of the total molecular weight, reflecting the significant influence of halogen substitution on the compound's physical properties. The carbon framework contributes 30.20% of the molecular mass, establishing the foundational aromatic structure that defines the compound's chemical behavior. The trifluoromethyl group contributes 20.47% of the total mass, representing a substantial portion that significantly influences the molecule's electronic properties and chemical reactivity patterns.

The relatively low hydrogen content at 0.36% of the total molecular weight reflects the highly substituted nature of this compound, where multiple halogen atoms replace typical hydrogen positions on the aromatic ring system. This substitution pattern creates unique steric and electronic environments that distinguish this compound from simpler pyridine derivatives and contribute to its specialized applications in synthetic chemistry.

Related Derivatives: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid

The corresponding carboxylic acid derivative, 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, represents a closely related molecular structure that shares the fundamental pyridine ring system and substitution pattern while featuring a carboxylic acid functional group in place of the acid chloride moiety. This related compound bears the Chemical Abstracts Service registry number 1135283-33-8 and exhibits the molecular formula C₇H₂Cl₂F₃NO₂, demonstrating the structural relationship between these two important chemical entities.

The molecular weight of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is established at 260.00 grams per mole, representing a reduction of 18.44 grams per mole compared to the corresponding acid chloride. This mass difference reflects the replacement of the chlorine atom in the carbonyl chloride group with a hydroxyl group, creating the characteristic carboxylic acid functionality. The structural transformation between these compounds represents a fundamental synthetic relationship that enables interconversion through established organic chemistry methodologies.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 1198475-32-9 | C₇HCl₃F₃NO | 278.44 | Carbonyl chloride group |

| 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid | 1135283-33-8 | C₇H₂Cl₂F₃NO₂ | 260.00 | Carboxylic acid group |

The carboxylic acid derivative maintains the essential halogenation pattern that characterizes this molecular family, preserving the 2,3-dichloro substitution and the 5-trifluoromethyl positioning that define the electronic and steric properties of these compounds. Research indicates that this acid derivative serves as an important synthetic intermediate in pharmaceutical chemistry, where the carboxylic acid functionality provides versatile reactivity for amide bond formation and ester synthesis.

Computational analysis reveals that the carboxylic acid derivative exhibits modified electronic properties compared to the acid chloride, with the carboxyl group providing different hydrogen bonding capabilities and altered solubility characteristics. These property differences enable complementary applications in synthetic chemistry, where the choice between acid chloride and carboxylic acid functionality depends on specific reaction requirements and target molecule characteristics.

The synthetic relationship between these compounds facilitates strategic planning in complex organic synthesis routes, where the acid chloride serves as a highly reactive electrophile for nucleophilic substitution reactions, while the carboxylic acid provides more stable storage and handling characteristics with retained synthetic utility through activation strategies. This structural relationship exemplifies the importance of functional group interconversion in modern synthetic chemistry applications.

Eigenschaften

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl3F3NO/c8-4-3(6(10)15)2(7(11,12)13)1-14-5(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEXRQYVEPQNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Nicotinic Acid Derivatives to Form 2,3-Dichloro-5-(trichloromethyl)pyridine

The initial step often involves the chlorination of nicotinic acid or its derivatives to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is a key precursor.

| Parameter | Details |

|---|---|

| Starting Material | Nicotinic acid |

| Reagents | Phosphorus trichloride (PCl3), chlorine gas (Cl2) |

| Reaction Vessel | Jacketed autoclave with cooling/heating circulator |

| Temperature | 120°C to 180°C (optimal up to 210°C for faster reaction) |

| Pressure | 3 to 16 bar (pressure controlled by removing HCl gas) |

| Reaction Time | 16 to 144 hours depending on temperature |

| Yield | Approximately 75% (purity ~96%) |

| Procedure Highlights | - Chlorine gas added gradually at 120-140°C - Temperature increased to 180-210°C - HCl gas removed periodically - Phosphoryl chloride recovered by distillation - Product isolated by phase separation and distillation |

This method achieves a high yield of 2,3-dichloro-5-(trichloromethyl)pyridine by maintaining stringent control over temperature and pressure, with longer reaction times at lower temperatures or shorter at higher temperatures.

Alternative Chlorination Using Phosphorus Pentachloride

An alternative chlorination employs phosphorus pentachloride (PCl5) at elevated temperatures.

| Parameter | Details |

|---|---|

| Starting Material | Nicotinic acid |

| Reagents | Phosphorus pentachloride (PCl5) |

| Reaction Vessel | PTFE-lined autoclave |

| Temperature | 210°C |

| Pressure | Up to 37 bar |

| Reaction Time | 14 hours |

| Yield | 33% for 2-chloro-5-(trichloromethyl)pyridine, 60% for 2,3-dichloro-5-(trichloromethyl)pyridine |

| Notes | Exothermic reaction observed around 130°C |

This method results in a mixture of mono- and dichlorinated products with moderate yields, indicating less selectivity compared to the previous method.

Chlorination with Manganese(IV) Oxide and Iron(III) Chloride Catalysts

A catalytic method involves manganese dioxide and ferric chloride as catalysts under chlorine atmosphere.

| Parameter | Details |

|---|---|

| Starting Material | 2-chloro-5-chloromethylpyridine |

| Reagents | Chlorine gas, manganese(IV) oxide, iron(III) chloride |

| Temperature | 120°C initially, then raised to 170°C |

| Pressure | Atmospheric |

| Reaction Time | 45 hours at 120°C + 7 hours at 170°C |

| Yield | 79% |

| Procedure Highlights | - Chlorine gas introduced continuously - Reaction progress monitored by GC-MS - Product purified by washing and distillation |

This catalytic chlorination provides a high yield and complete conversion of starting material under milder pressure conditions.

Conversion of 2,3-Dichloro-5-(trichloromethyl)pyridine to 2,3-Dichloro-5-(trifluoromethyl)pyridine

The trifluoromethyl group is introduced by fluorination of the trichloromethyl intermediate.

| Parameter | Details |

|---|---|

| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine |

| Reagents | Hydrogen fluoride (HF), antimony pentachloride catalyst |

| Temperature | 200°C |

| Pressure | 8.5 MPa |

| Reaction Time | 30 hours |

| Yield | 63.2% from 2-chloro-5-chloromethylpyridine |

| Notes | High-pressure fluorination converts trichloromethyl to trifluoromethyl group |

This high-pressure fluorination step is critical for introducing the trifluoromethyl moiety, a key functional group in the target compound.

Preparation of 2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl Chloride

The final step involves converting the trifluoromethyl pyridine derivative into the corresponding isonicotinoyl chloride.

While direct preparation data for the exact compound this compound is limited, related procedures for isonicotinoyl chloride derivatives indicate:

| Parameter | Details |

|---|---|

| Starting Material | Isonicotinic acid derivatives |

| Reagents | Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2 |

| Solvent | Dichloromethane, 1,2-dichloroethane, or tetrahydrofuran |

| Temperature | 0°C to reflux depending on reagent and solvent |

| Reaction Time | 0.5 to 48 hours |

| Yield | Typically 75-90% depending on conditions |

| Notes | Triethylamine often used as base to neutralize HCl formed; reaction monitored by TLC or GC |

These conditions are adapted from related isonicotinoyl chloride syntheses, emphasizing mild temperatures and use of bases to improve yield and purity.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents & Catalysts | Conditions (Temp, Pressure, Time) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nicotinic acid | PCl3, Cl2 | 120-180°C, 3-16 bar, 16-144 h | 75 | Jacketed autoclave, HCl removal |

| 2 | Nicotinic acid | PCl5 | 210°C, up to 37 bar, 14 h | 33-60 | Exothermic reaction, mixture of products |

| 3 | 2-chloro-5-chloromethylpyridine | Cl2, MnO2, FeCl3 | 120-170°C, atmospheric, 52 h total | 79 | Catalytic chlorination |

| 4 | 2,3-Dichloro-5-(trichloromethyl)pyridine | HF, SbCl5 catalyst | 200°C, 8.5 MPa, 30 h | 63.2 | High-pressure fluorination |

| 5 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | SOCl2 or PCl5, base (triethylamine) | 0-20°C to reflux, 0.5-48 h | 75-90 | Conversion to isonicotinoyl chloride |

Research Findings and Notes

- The chlorination step is highly sensitive to temperature and pressure; higher temperatures accelerate the reaction but require robust equipment due to increased pressure.

- Removal of HCl gas during chlorination is essential to maintain reaction equilibrium and avoid pressure buildup.

- Catalytic chlorination methods provide efficient conversion with milder conditions but require careful catalyst handling.

- The fluorination step to introduce the trifluoromethyl group is performed under high pressure and temperature with specialized catalysts to ensure selective substitution.

- The final conversion to the acid chloride derivative typically uses chlorinating agents like thionyl chloride or phosphorus pentachloride in the presence of bases to neutralize HCl and improve yields.

- Purification steps often involve distillation under reduced pressure and phase separations to isolate high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Biologische Aktivität

2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies illustrating its efficacy against various biological targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the introduction of dichlorine and trifluoromethyl groups into the isonicotinoyl framework. The presence of these substituents significantly influences the compound's biological properties.

Key Findings in SAR Studies:

- Chlorine vs. Fluorine Substitution : Studies indicate that chlorinated arylvinylquinolines exhibit superior antiplasmodial activity compared to their fluorinated counterparts. For instance, compounds with chlorine at the C6 position showed enhanced potency against Plasmodium falciparum, with EC50 values significantly lower than those of fluorinated analogs .

- Trifluoromethyl Group : The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can contribute to improved bioavailability and efficacy in biological systems .

Antimalarial Activity

This compound has been evaluated for its antimalarial properties. In vitro studies demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum. The compound's mechanism appears to involve interference with the parasite's heme polymerization process, crucial for its survival during the blood stage of infection .

Table 1: Antimalarial Activity Data

| Compound | Strain | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | Dd2 (CQ-resistant) | 37.0 ± 4.3 | >200 |

| UCF501 (comparison) | Dd2 (CQ-resistant) | 21.0 ± 2.1 | >200 |

Antibacterial Activity

In addition to its antimalarial properties, this compound has shown antibacterial activity against various pathogens. Preliminary screening revealed moderate to good activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Studies

- In Vitro Studies : A study highlighted that derivatives of isonicotinoyl hydrazones exhibited significant cytotoxicity against various cancer cell lines, indicating a broader range of biological activity for compounds related to isonicotinic acid derivatives .

- In Vivo Efficacy : In murine models, compounds similar to this compound have demonstrated promising results in suppressing malaria infection and prolonging survival rates in infected subjects .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride serves as a crucial building block in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The trifluoromethyl group enhances reactivity with nucleophiles, facilitating the formation of various substituted derivatives. |

| Synthesis of Agrochemicals | Used as an intermediate in the production of herbicides and insecticides. |

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular biochemical processes.

- Enzyme Inhibition : The compound inhibits enzymes crucial for metabolic pathways, suggesting potential therapeutic applications.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism.

Medicine

The potential therapeutic applications of this compound are being explored extensively:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting metabolic disorders.

- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Industry

In industrial applications, this compound is utilized for producing specialty chemicals with unique properties. Its role as an intermediate in chemical synthesis enhances the efficiency of manufacturing processes.

In Vitro Studies

Laboratory studies have demonstrated that this compound can inhibit specific metabolic enzymes, leading to decreased cellular respiration rates in cultured cells. These findings underscore the compound's potential role in therapeutic contexts.

Animal Models

Research using animal models has shown that varying dosages of the compound can lead to differential effects on metabolic pathways. This highlights the importance of dosage optimization in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Substitution: The target compound’s dichloro configuration enhances electrophilicity compared to mono-fluoro analogs like 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride .

- Functional Groups: The carbonyl chloride group enables nucleophilic acyl substitution (e.g., amidation, esterification), while nitrile analogs undergo cyano-group reactions (e.g., hydrolysis to carboxylic acids) .

Reactivity and Stability

- Electrophilicity: The carbonyl chloride group in the target compound is highly reactive, making it prone to hydrolysis (requires anhydrous handling). In contrast, the nitrile analog (isonicotinonitrile) is more stable but less versatile in coupling reactions .

- Fluorine Effects : The trifluoromethyl group in all listed compounds improves metabolic stability and membrane permeability in bioactive molecules. However, the 3-fluoro analog () may exhibit reduced steric hindrance compared to dichloro derivatives, favoring binding in pharmaceutical targets .

Q & A

Q. Table 1: Reaction Conditions for Chlorination

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ | 70–80 | 6 | 85–90 |

| PCl₅ | 100–110 | 8 | 75–80 |

Basic: What spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F and ¹H NMR are critical for confirming the trifluoromethyl group and chlorine substitution patterns. The ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon (~165 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M⁺] at m/z 263.91 (calculated for C₇H₂Cl₃F₃NO⁺) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structural refinement. Single-crystal diffraction resolves bond angles and confirms the planar pyridine ring .

Key Data:

- IR Absorption : C=O stretch at ~1770 cm⁻¹, C-Cl at ~750 cm⁻¹ .

- Melting Point : Not well-documented due to its liquid state at room temperature (analogous compounds: 8–9°C for 2,3-dichloro-5-(trifluoromethyl)pyridine) .

Advanced: How can researchers resolve contradictions in reported reactivity during nucleophilic substitution reactions?

Methodological Answer:

Discrepancies in reactivity (e.g., Cl substitution rates) arise from solvent polarity, steric effects, and competing side reactions. Strategies include:

Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity. Evidence from derivatization protocols using DMAP in acetonitrile shows improved reaction efficiency .

Catalytic Additives : Cu(I) or Pd catalysts mitigate steric hindrance from the trifluoromethyl group, enabling selective substitution at the 4-position .

Kinetic Monitoring : Use in-situ ¹⁹F NMR to track reaction progress and identify intermediates.

Q. Table 2: Substitution Reactivity Under Varying Conditions

| Nucleophile | Solvent | Catalyst | Yield (%) | Selectivity (4-Cl vs. 2-Cl) |

|---|---|---|---|---|

| NH₃ | DMF | None | 45 | 3:1 |

| NH₃ | Acetonitrile | CuI | 78 | 10:1 |

Advanced: What experimental challenges arise when studying this compound’s role in enzyme inhibition (e.g., JAK kinases)?

Methodological Answer:

Challenges include:

Stability in Biological Media : The acyl chloride hydrolyzes rapidly in aqueous buffers. Solution : Pre-derivatize with amines (e.g., glycine methyl ester) to form stable amide prodrugs .

Target Selectivity : The trifluoromethyl group may non-specifically interact with hydrophobic enzyme pockets. Solution : Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity .

Metabolic Pathway Analysis : LC-MS/MS identifies metabolites, but the compound’s high reactivity complicates detection. Workaround : Stabilize samples with cold acetonitrile and rapid freezing .

Case Study : In JAK inhibitor synthesis, coupling this compound with piperidine derivatives achieved IC₅₀ values <100 nM, but required strict anhydrous conditions to prevent hydrolysis .

Advanced: How do substituent positions influence the compound’s electronic properties and reactivity?

Methodological Answer:

The 2,3-dichloro and 5-trifluoromethyl groups create electron-deficient aromatic systems, enhancing electrophilicity. Computational studies (DFT) show:

Q. Table 3: Substituent Effects on Reactivity

| Substituent Position | Electronic Effect (DFT) | Preferred Reaction Site |

|---|---|---|

| 2-Cl | Moderate EWG | C-4 |

| 5-CF₃ | Strong EWG | C-4 |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile acyl chloride fumes (TLV: 0.1 ppm) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) or ethanolamine to prevent hydrolysis to corrosive HCl .

Note : The compound is classified under EPA TSCA regulations (PMN P-83–237) due to its toxicity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.